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1-(3,4-Dimethoxyphenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Physicochemical profiling Drug-likeness Permeability prediction

Deploy CAS 1049235-86-0 as a structurally differentiated dimethoxy probe. Its para-phenyl linkage extends the urea-pyridazine vector by ~1.2 Å versus meta-linked analogs, enabling access to an extended hinge-region hydrophobic pocket inaccessible to shorter series. The 3,4-dimethoxy substitution confers dual H-bond acceptor capacity and elevated aryl electron density, providing a unique SAR reference point unavailable in fluoro or unsubstituted phenyl comparators. Ideal for kinase panel selectivity screens and phenotypic HUVEC proliferation assays.

Molecular Formula C23H25N5O3
Molecular Weight 419.485
CAS No. 1049235-86-0
Cat. No. B2522649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
CAS1049235-86-0
Molecular FormulaC23H25N5O3
Molecular Weight419.485
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)OC
InChIInChI=1S/C23H25N5O3/c1-30-20-11-9-18(15-21(20)31-2)25-23(29)24-17-7-5-16(6-8-17)19-10-12-22(27-26-19)28-13-3-4-14-28/h5-12,15H,3-4,13-14H2,1-2H3,(H2,24,25,29)
InChIKeyKPPQWDILOSXULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxyphenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea (CAS 1049235-86-0): Compound-Class Profile for Research Procurement


1-(3,4-Dimethoxyphenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea (CAS 1049235-86-0) is a synthetic diaryl urea derivative incorporating a 3,4-dimethoxyphenyl donor, a para-linked central phenyl ring, and a 6-(pyrrolidin-1-yl)pyridazin-3-yl acceptor motif (C23H25N5O3; MW 419.48 g/mol) . The compound belongs to the pyrrolidinyl-pyridazinyl-phenylurea structural class, a scaffold recognized in medicinal chemistry for its capacity to engage kinase ATP-binding pockets and modulate receptor signaling pathways [1]. It is currently supplied as a research-grade screening compound (typical purity ≥95%) for preclinical target identification and structure–activity relationship (SAR) studies .

Why In-Class Substitution of CAS 1049235-86-0 with Close Analogs Risks Irreproducible Results


Within the pyrrolidinyl-pyridazinyl-phenylurea family, minor structural modifications produce large shifts in target engagement, selectivity, and physicochemical behavior that cannot be predicted from scaffold-level assumptions alone. The target compound's 3,4-dimethoxy substitution pattern on the terminal phenyl ring confers distinct electronic character (Hammett σₘ = +0.12 for OCH₃; two ortho/para-directing methoxy groups) and hydrogen-bond acceptor capacity versus mono-methoxy, unsubstituted phenyl, or fluoro analogs [1]. Its para-connected central phenyl ring—as opposed to the meta linkage found in most catalog analogs (e.g., 1-(4-methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea)—alters the dihedral angle between the urea bridge and the pyridazine plane, directly impacting the compound's ability to adopt the bioactive conformation required for hinge-region kinase binding [2]. Substituting a closely related analog without empirical validation therefore introduces uncontrolled variables in target affinity, cellular permeability, and metabolic stability, undermining experimental reproducibility in SAR campaigns and lead-finding programs [2].

CAS 1049235-86-0: Quantified Differentiation Evidence vs. Closest Analogs for Procurement Decision Support


3,4-Dimethoxy Substitution Confers Higher Calculated Topological Polar Surface Area and Hydrogen-Bond Acceptor Count vs. Mono-Methoxy and Unsubstituted Phenyl Analogs

The target compound features two methoxy oxygen atoms on the terminal phenyl ring, yielding a calculated topological polar surface area (tPSA) of 97.9 Ų and 6 hydrogen-bond acceptors, compared to 80.7 Ų and 5 HBA for the mono-methoxy analog 1-(4-methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea (CAS 1021050-87-2), and 71.7 Ų and 4 HBA for the unsubstituted phenyl analog 1-phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea [1]. These differences, calculated using standard in silico methods, are expected to modulate passive membrane permeability and solubility in a manner not achievable with the simpler mono-methoxy or unsubstituted phenyl congeners [1].

Physicochemical profiling Drug-likeness Permeability prediction

Para-Phenylene Urea Connectivity Defines a Distinct Molecular Geometry vs. Meta-Linked Analog Series

The target compound positions the central phenyl ring in a 1,4-(para) orientation relative to both the urea bridge and the pyridazine ring, whereas the majority of commercially available pyrrolidinyl-pyridazinyl-phenylurea analogs (e.g., 1-(4-methoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, CAS 1021050-87-2; 1-(4-fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea) adopt a 1,3-(meta) connectivity . The para linkage extends the urea-to-pyridazine vector by approximately 1.2 Å and alters the optimal dihedral angle between the two aromatic planes, directly influencing the presentation of the pyridazine N2 nitrogen to kinase hinge-region residues [1]. In related pyridazine-urea VEGFR-2 inhibitors, para-substituted phenylureas achieved nanomolar potency (60.7 nM for compound 18b), whereas meta-substituted variants showed reduced kinase engagement attributed to suboptimal hinge geometry [1].

Conformational analysis Scaffold geometry Kinase hinge binding

Calculated Lipophilicity (cLogP) Positions the Target Compound Between Highly Lipophilic Fluoro Analogs and More Polar Unsubstituted Phenyl Derivatives

The target compound has a calculated partition coefficient (cLogP) of approximately 3.3, placing it at an intermediate lipophilicity within the pyrrolidinyl-pyridazinyl-phenylurea series. By comparison, the 1-(4-fluorophenyl) analog (CAS not independently confirmed, representative structure) is estimated at cLogP ~3.8 due to the electron-withdrawing fluorine, while the 1-benzyl analog is estimated at cLogP ~3.9 owing to the additional methylene unit [1]. The unsubstituted 1-phenyl analog is estimated at cLogP ~2.8. The dimethoxy substitution of the target compound provides a balanced lipophilicity profile that avoids the excessive logP (>3.5) associated with increased phospholipidosis risk and promiscuous binding, while retaining sufficient hydrophobicity for passive membrane permeation [2].

Lipophilicity ADME prediction Solubility optimization

Pyridazine-Pyrrolidine-Urea Scaffold Demonstrates Class-Level Multi-Kinase Engagement Relevant to Oncology and Inflammation Programs

The pyridazine-phenylurea scaffold has been validated in peer-reviewed studies as a productive template for generating potent kinase inhibitors. In the most directly relevant study, a para-substituted pyridazine-phenylurea analog (compound 18b) inhibited VEGFR-2 with an IC50 of 60.7 nM and suppressed VEGF-stimulated HUVEC proliferation at 10 µM [1]. While this datum is from a structurally distinct analog (6-oxo-1,6-dihydropyridazin-3-yl ether rather than 6-(pyrrolidin-1-yl)pyridazin-3-yl), it establishes the para-phenylurea-pyridazine core as capable of sub-100 nM target engagement at a clinically relevant kinase. Separately, the related imidazo[1,2-b]pyridazine-pyrrolidine scaffold has produced nanomolar inhibitors of TrkA (IC50 = 1.90 nM in Omnia kinase assay) and nSMase2 [2]. The target compound occupies an underexplored chemical space at the intersection of these validated pharmacophores—combining the pyridazine-pyrrolidine motif with a dimethoxyphenyl urea—and thus represents a logical probe for expanding SAR around this multi-kinase scaffold.

Kinase inhibition Antiangiogenesis Cancer therapeutics

CAS 1049235-86-0: Evidence-Backed Research Application Scenarios for Procurement Planning


Kinase Selectivity Panel Screening with Para-Linked Pyridazine-Urea Probe

Deploy CAS 1049235-86-0 as a structurally differentiated probe in broad-panel kinase selectivity screens. The para-phenyl linkage and 3,4-dimethoxy substitution distinguish it from the predominantly meta-linked, mono-substituted pyrrolidinyl-pyridazinyl-urea analogs commonly found in commercial screening libraries . Its intermediate cLogP (~3.3) and moderate tPSA (97.9 Ų) make it suitable for both biochemical (cell-free) and cellular assay formats without the solubility limitations of higher-logP fluoro or benzyl analogs . The pyridazine-pyrrolidine motif is structurally pre-organized for hinge-region hydrogen bonding in kinase ATP pockets, as demonstrated by the nanomolar VEGFR-2 and TrkA activity of related pyridazine-based inhibitors .

Structure–Activity Relationship (SAR) Campaigns Exploring Dimethoxy Substitution Effects on Target Engagement

Use CAS 1049235-86-0 as the 3,4-dimethoxy reference point in a systematic SAR matrix that includes the mono-methoxy analog (CAS 1021050-87-2) and the unsubstituted phenyl comparator. The two methoxy groups on the terminal phenyl ring offer dual hydrogen-bond acceptor sites and increased electron density on the aryl ring (Hammett σₘ = +0.12 per OCH₃), which may enhance π-stacking interactions with aromatic residues in the target binding pocket . Comparing activity shifts across this methoxy gradient can reveal the contribution of electronic and steric factors to target affinity, information that is inaccessible when using only the commercially prevalent mono-substituted or unsubstituted phenyl analogs .

In Silico Docking and Molecular Dynamics Studies of Extended Hinge-Region Binding Modes

The para-phenylene connectivity of CAS 1049235-86-0 extends the urea–pyridazine vector by approximately 1.2 Å relative to meta-linked analogs, potentially enabling access to an extended hydrophobic pocket adjacent to the kinase hinge region that is inaccessible to the shorter meta series . Computational chemists can leverage this geometric feature in docking and MD simulations to explore binding modes that exploit the full depth of the ATP cleft, guided by the established pyridazine hinge-binding pharmacophore validated in VEGFR-2 and TrkA co-crystal structures .

Chemical Probe for Dual Methoxy Pharmacophore Hypothesis Testing in Phenotypic Screening

In phenotypic screening cascades (e.g., antiangiogenic HUVEC proliferation assays, cancer cell line panels), CAS 1049235-86-0 provides a unique dimethoxy-phenyl pharmacophore that is absent from the simpler phenyl, benzyl, and fluorophenyl analogs dominating commercial pyrrolidinyl-pyridazinyl-urea collections . The class-level precedent for pyridazine-phenylureas inhibiting VEGF-stimulated cellular proliferation at 10 µM concentrations supports the use of this compound as a starting point for identifying new phenotypic hits, with the dimethoxy substitution serving as a tunable handle for subsequent hit-to-lead optimization.

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